

A Comparative Guide to Iadademstat and Bomedemstat: Efficacy and Mechanistic Insights

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Compound of Interest

Compound Name: Iadademstat

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For Researchers, Scientists, and Drug Development Professionals

Iadademstat and **bomedemstat** are two clinical-stage, orally bioavailable small molecules that inhibit the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). Both drugs have shown promise in the treatment of various hematological malignancies by targeting the enzymatic activity of LSD1, a key regulator of gene expression involved in cancer cell differentiation and proliferation. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to aid researchers and drug development professionals in understanding their distinct profiles.

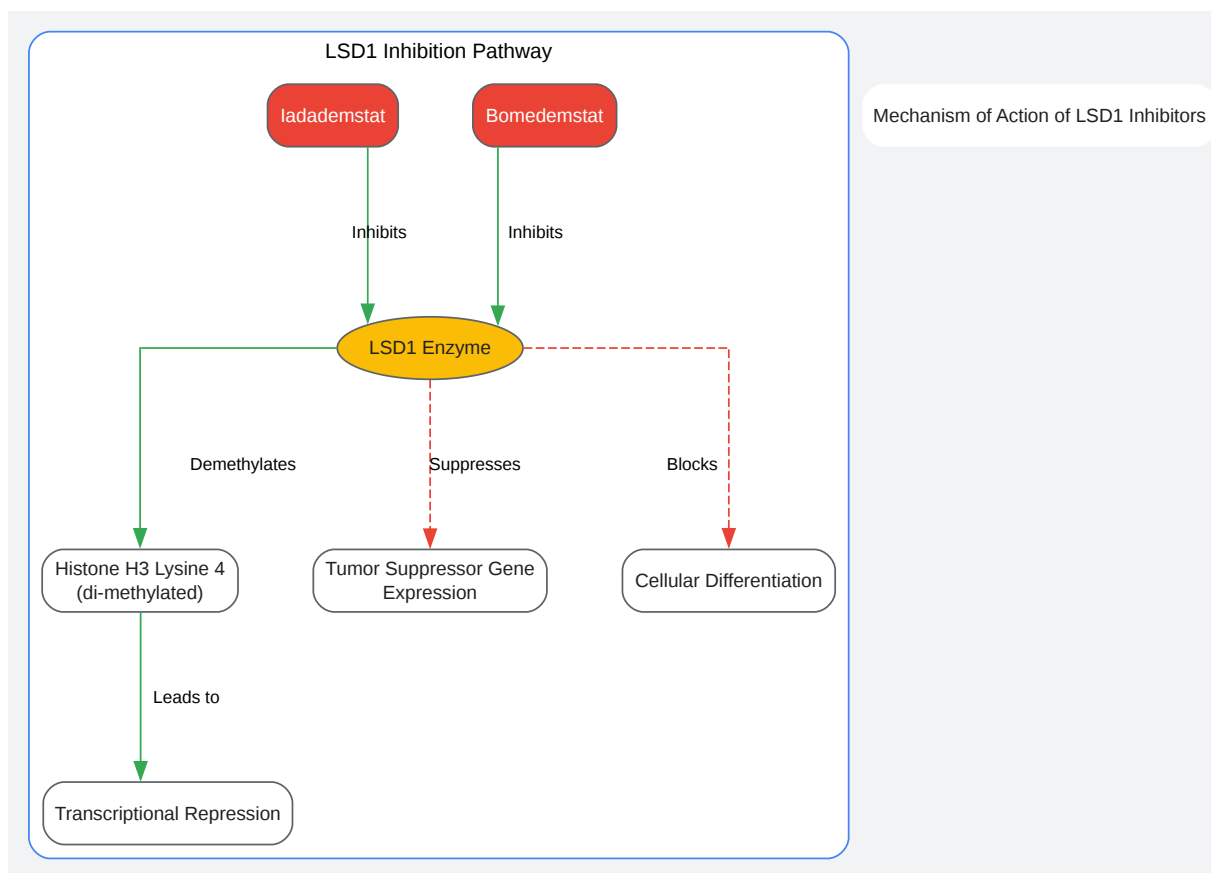
Mechanism of Action: Targeting a Key Epigenetic Regulator

Both **iadademstat** and **bomedemstat** are irreversible inhibitors of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1 removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, these drugs lead to an increase in H3K4 methylation, resulting in the expression of tumor suppressor genes and the induction of differentiation in cancer cells.^{[1][2]}

Iadademstat has a dual mechanism of action. It not only blocks the demethylase activity of LSD1 but also disrupts its scaffolding function. By binding covalently to the FAD cofactor in LSD1's catalytic center, **iadademstat** sterically hinders the interaction between LSD1 and its

partner proteins, such as GFI-1 in leukemia and INSM1 in small cell lung cancer.[3][4] This disruption is crucial for inducing differentiation in leukemic blasts.[3][4]

Bomedemstat also acts as an irreversible inhibitor of LSD1.[1][5] Its mechanism involves the formation of a covalent adduct with the FAD cofactor within the active site of LSD1.[5] This leads to the inhibition of LSD1's demethylase activity, promoting the differentiation of malignant myeloid cells.[6]



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Caption: General mechanism of action for LSD1 inhibitors like **iadademstat** and bomedemstat.

Preclinical Efficacy: A Head-to-Head In Vitro Comparison

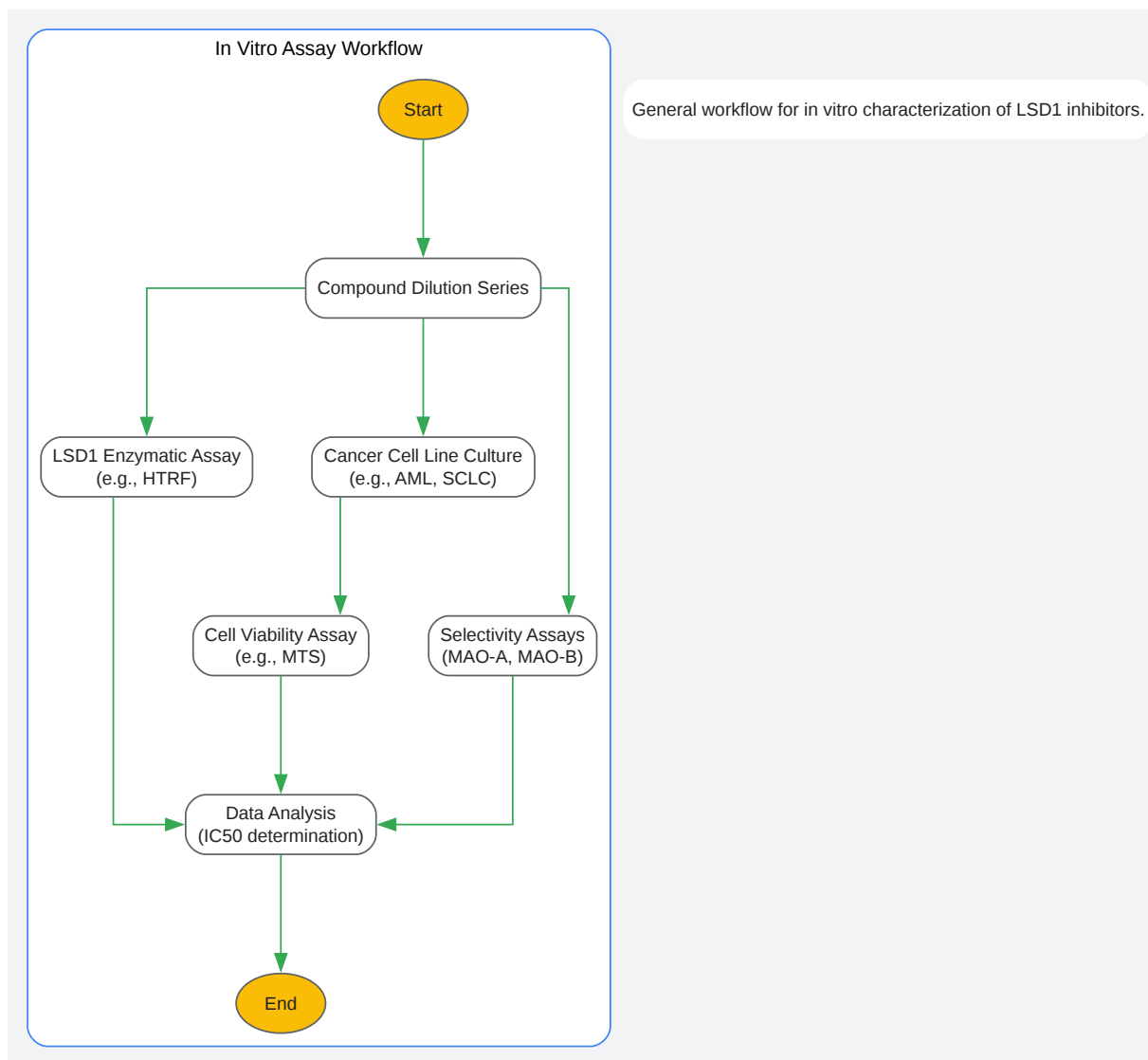
A comprehensive in vitro study compared the potency and selectivity of several LSD1 inhibitors, including **iadademstat** and bomedemstat (referred to as IMG-7289 in the study).^[7] The results demonstrated that **iadademstat** is a more potent inhibitor of LSD1 than bomedemstat.

Parameter	iadademstat (ORY-1001)	Bomedemstat (IMG-7289)	Reference
LSD1 HTRF Assay IC50	0.33 nM	57 nM	[8]
AML Viability Assay (MOLM-13 cells) IC50	1.2 nM	414 nM	[7]
Selectivity vs. MAO-A	>100,000-fold	>2,500-fold	[5][8]
Selectivity vs. MAO-B	>100,000-fold	>2,500-fold	[5][8]

Experimental Protocols:

- **LSD1 HTRF Assay:** This assay measures the enzymatic activity of LSD1. The protocol involves the incubation of recombinant human LSD1 with a biotinylated H3K4me2 peptide substrate and the test compound. The demethylation reaction is detected using a specific antibody and a fluorescence-based readout.^[9]
- **AML Viability Assay:** The antiproliferative activity of the compounds was assessed in acute myeloid leukemia (AML) cell lines, such as MOLM-13. Cells were treated with increasing concentrations of the inhibitors for a defined period (e.g., 72 hours), and cell viability was measured using a standard method like the MTS assay.^[10]

- Selectivity Assays (MAO-A/B): The inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B) was determined using a kynuramine assay. This assay measures the conversion of kynuramine to 4-hydroxyquinoline by the respective enzymes.[8]



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Caption: A generalized workflow for the in vitro characterization of LSD1 inhibitors.

Clinical Efficacy: Navigating Different Hematological Malignancies

Both **iadademstat** and **bomedemstat** have undergone extensive clinical evaluation in various hematological cancers, demonstrating promising efficacy.

Iadademstat in Acute Myeloid Leukemia (AML)

iadademstat has been primarily investigated in AML, particularly in elderly patients unfit for intensive chemotherapy. The Phase IIa ALICE trial evaluated **iadademstat** in combination with azacitidine.

Clinical Trial	Indication	Treatment Regimen	Key Efficacy Endpoints	Reference
ALICE (Phase IIa)	Newly Diagnosed AML (elderly/unfit)	Iadademstat + Azacitidine	Overall Response Rate (ORR): 81% (evaluable patients) Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi): 64% of responders	[11][12]

ALICE Trial Protocol (Simplified):

This was an open-label, dose-finding Phase IIa study.[13][14] Patients received **iadademstat** orally daily for 5 days a week, in combination with standard-dose azacitidine administered subcutaneously for 7 days in 28-day cycles.[13] The primary objectives were to assess safety and determine the recommended Phase II dose.[13] Efficacy, including ORR and CR/CRi rates, was a secondary objective.[13]

Bomedemstat in Myeloproliferative Neoplasms (MPNs)

Bomedemstat has shown significant activity in myeloproliferative neoplasms, including myelofibrosis (MF) and essential thrombocythemia (ET).

Myelofibrosis (MF):

Clinical Trial	Indication	Treatment Regimen	Key Efficacy Endpoints (at 24 weeks)	Reference
Phase I/II (NCT03136185)	Advanced Myelofibrosis	Bomedemstat Monotherapy	Spleen Volume Reduction (SVR) ≥35%: 6% Total Symptom Score (TSS) Reduction ≥50%: 22% Improved/Stable Bone Marrow Fibrosis: 85%	[3]

Essential Thrombocythemia (ET):

Clinical Trial	Indication	Treatment Regimen	Key Efficacy Endpoints	Reference
Phase IIb (NCT04254978)	ET resistant/intolerant to prior therapy	Bomedemstat Monotherapy	Platelet count ≤400x10 ⁹ /L without thromboses: 91% of patients treated for ≥12 weeks achieved this response	[15]

Bomedemstat Myelofibrosis Trial Protocol (Simplified):

This was an open-label Phase I/II study of once-daily oral bomedemstat in patients with advanced MF who were resistant to or intolerant of ruxolitinib.[3][16] The dose of bomedemstat was individually titrated based on platelet count.[16] Key objectives included safety, reduction in spleen volume as measured by MRI/CT, and improvement in total symptom scores assessed by the MPN-Symptom Assessment Form (MPN-SAF).[16]

Safety and Tolerability

Both **iadademstat** and bomedemstat have demonstrated manageable safety profiles in clinical trials. The most common adverse events are generally consistent with the underlying disease and the on-target effects of LSD1 inhibition.

For **iadademstat** in combination with azacitidine in the ALICE trial, the most frequent treatment-related adverse events included thrombocytopenia, neutropenia, and anemia.[5]

In trials of bomedemstat, the most common non-hematologic adverse events reported were diarrhea and dysgeusia.[17] Thrombocytopenia is an expected on-target effect and is used for dose titration.[16]

Summary and Future Directions

iadademstat and bomedemstat are both promising LSD1 inhibitors with demonstrated clinical activity in hematological malignancies.

- **iadademstat** has shown remarkable efficacy in combination with azacitidine in elderly/unfit AML patients, with a high overall response rate. Its dual mechanism of inhibiting both the catalytic and scaffolding functions of LSD1 may contribute to its potent anti-leukemic activity.
- Bomedemstat has established a clear clinical benefit in myeloproliferative neoplasms, improving symptoms, reducing spleen size, and showing potential for disease modification in myelofibrosis and essential thrombocythemia.

The choice between these two agents for future clinical development and therapeutic application will likely depend on the specific disease context, combination strategies, and long-term safety and efficacy data from ongoing and planned clinical trials. Further research into predictive biomarkers will also be crucial to identify patient populations most likely to benefit from each of these novel epigenetic therapies.

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